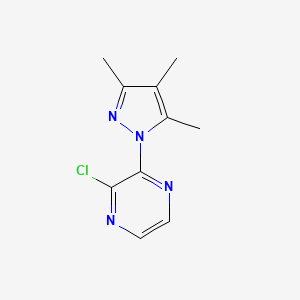

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

CAS No.: 1249279-34-2

Cat. No.: VC11904554

Molecular Formula: C10H11ClN4

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249279-34-2 |

|---|---|

| Molecular Formula | C10H11ClN4 |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | 2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine |

| Standard InChI | InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3 |

| Standard InChI Key | IISKQJIDTJMRIZ-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C |

| Canonical SMILES | CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The molecular formula of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is C₁₀H₁₂ClN₅, with a molecular weight of 237.69 g/mol. The compound features a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 2 and a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) at position 3. The pyrazole moiety is further modified with methyl groups at positions 3, 4, and 5 .

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN₅ |

| Molecular Weight | 237.69 g/mol |

| Exact Mass | 237.068 Da |

| Topological Polar Surface Area | 58.7 Ų (estimated) |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The chlorine atom enhances electrophilicity, while the pyrazole ring contributes to hydrogen-bonding capabilities, influencing both reactivity and biological interactions .

Synthetic Methodologies

One-Step Coupling Reactions

Patent CN113527208A describes a one-step synthesis for structurally related chlorinated pyrazole-pyridine derivatives, offering a potential template for synthesizing 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine. Key steps include:

-

Reactant Preparation: A palladium-catalyzed coupling between a halogenated pyrazine (e.g., 2-chloropyrazine) and a boronic ester-functionalized pyrazole.

-

Catalytic System: Bis(triphenylphosphine)palladium dichloride (PdCl₂(PPh₃)₂) in ethanol under reflux, with potassium carbonate as a base.

-

Workup: Acidic hydrolysis (e.g., concentrated HCl) to remove protecting groups, followed by neutralization and purification .

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (1–2 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 12–24 hours |

| Yield | 85–90% (estimated) |

This method avoids intermediate purification, reducing solvent use and production costs .

Challenges and Optimization

The steric hindrance from the 3,4,5-trimethylpyrazole group may necessitate higher catalyst loadings or extended reaction times compared to simpler analogs . Alternative solvents like toluene or tetrahydrofuran (THF) have been reported for similar reactions but may lower yields due to poor solubility of trimethylated intermediates .

Physicochemical Properties

Solubility and Stability

The compound is predicted to exhibit low water solubility (LogP ≈ 2.8) due to its hydrophobic methyl groups, favoring dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol . Stability studies on analogous compounds suggest sensitivity to strong acids/bases, which may hydrolyze the pyrazine-pyrazole linkage .

Spectroscopic Data

While experimental data for this specific compound is unavailable, related pyrazine-pyrazole hybrids display characteristic:

-

¹H NMR: Pyrazole methyl protons at δ 2.1–2.3 ppm; pyrazine protons at δ 8.5–9.0 ppm.

-

IR Spectroscopy: C-Cl stretch at ~750 cm⁻¹; C=N vibrations at 1600–1650 cm⁻¹ .

Biological and Industrial Applications

Antimicrobial Activity

Compounds with pyrazine-pyrazole scaffolds, such as N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, demonstrate potent activity against Mycobacterium tuberculosis by inhibiting cytochrome P450 enzymes. The chlorine atom in 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine may enhance target binding through halogen bonding, suggesting potential as an antitubercular agent .

Material Science Applications

The planar pyrazine core and electron-withdrawing chlorine atom make this compound a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume